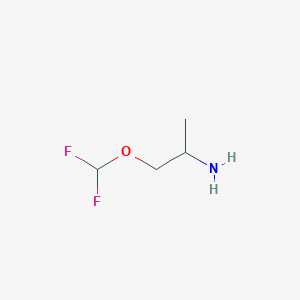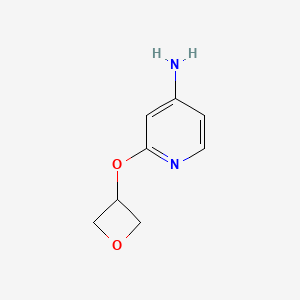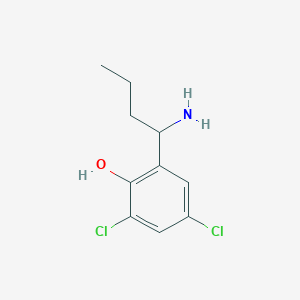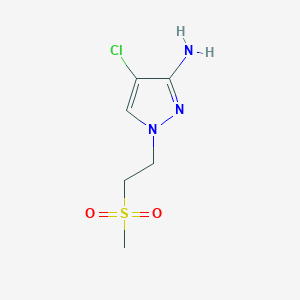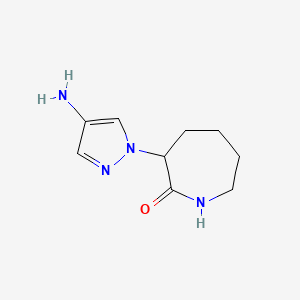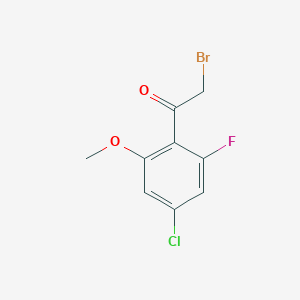
2-Bromo-1-(4-chloro-2-fluoro-6-methoxyphenyl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1-(4-chloro-2-fluoro-6-methoxyphenyl)ethan-1-one is an organic compound that belongs to the class of aromatic ketones This compound is characterized by the presence of bromine, chlorine, fluorine, and methoxy substituents on a phenyl ring, making it a highly functionalized molecule
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(4-chloro-2-fluoro-6-methoxyphenyl)ethan-1-one typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous conditions and low temperatures to prevent side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters such as temperature, pressure, and reactant concentrations. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-1-(4-chloro-2-fluoro-6-methoxyphenyl)ethan-1-one undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Electrophilic Aromatic Substitution: The aromatic ring can undergo substitution reactions with electrophiles, leading to the formation of new functionalized aromatic compounds.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Electrophilic Aromatic Substitution: Reagents like nitric acid (HNO3) or sulfuric acid (H2SO4) under controlled temperature conditions.
Reduction: Reducing agents like NaBH4 or LiAlH4 in solvents such as ethanol or tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions include substituted aromatic compounds, alcohols, and other functionalized derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Bromo-1-(4-chloro-2-fluoro-6-methoxyphenyl)ethan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties
Mécanisme D'action
The mechanism of action of 2-Bromo-1-(4-chloro-2-fluoro-6-methoxyphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-4-chloro-2-fluorobenzene: A related compound with similar halogen substituents but lacking the methoxy and ethanone groups.
2-Bromo-4-fluoro-1-iodobenzene: Another halogenated aromatic compound with different substituents.
Uniqueness
2-Bromo-1-(4-chloro-2-fluoro-6-methoxyphenyl)ethan-1-one is unique due to the combination of its substituents, which confer distinct chemical reactivity and potential applications. The presence of the methoxy group and the ethanone moiety differentiates it from other halogenated aromatic compounds, making it a valuable compound for specific research and industrial purposes.
Propriétés
Formule moléculaire |
C9H7BrClFO2 |
|---|---|
Poids moléculaire |
281.50 g/mol |
Nom IUPAC |
2-bromo-1-(4-chloro-2-fluoro-6-methoxyphenyl)ethanone |
InChI |
InChI=1S/C9H7BrClFO2/c1-14-8-3-5(11)2-6(12)9(8)7(13)4-10/h2-3H,4H2,1H3 |
Clé InChI |
GUFUKKGTOCHTRU-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=CC(=C1)Cl)F)C(=O)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


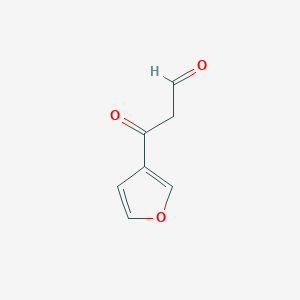
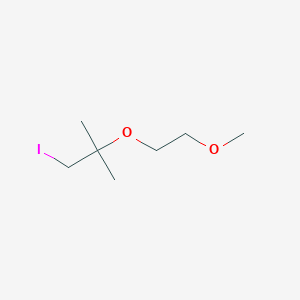



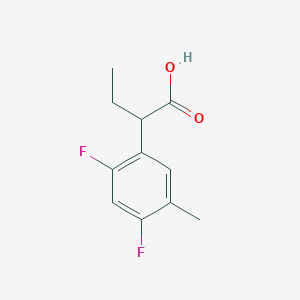
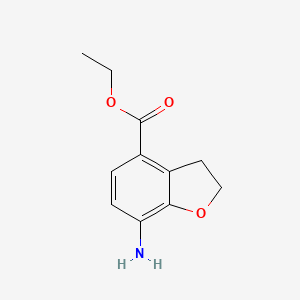
![3-[(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]-2-methylpropane-1-sulfonyl chloride](/img/structure/B13067938.png)
![3-Bromo-4-[(oxolan-2-yl)methoxy]-1lambda6-thiolane-1,1-dione](/img/structure/B13067943.png)
